Cas no 16255-48-4 (2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate)

2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate is a specialized chemical compound combining a dichloroacetyl group, a nitro-substituted phenyl ring, and a stearate ester moiety. Its unique structure imparts potential utility in agrochemical and pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules. The dichloroacetyl group may confer herbicidal or fungicidal properties, while the stearate ester enhances lipophilicity, improving compatibility with hydrophobic formulations. The nitro-phenyl moiety could contribute to electron-withdrawing effects, influencing reactivity. This compound’s multifunctional design allows for tailored modifications in drug delivery or crop protection systems. Careful handling is advised due to the presence of reactive functional groups. Analytical characterization (e.g., HPLC, NMR) is recommended for purity assessment.
2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate structure
16255-48-4 structure
Product Name:2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate
CAS No:16255-48-4
MF:C29H46Cl2N2O6
MW:589.59134721756
CID:50375
PubChem ID:83945
Update Time:2025-06-11

2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate Chemical and Physical Properties

Names and Identifiers

    • Eusynthomycin
    • Levomycetin stearate
    • Chloroamphenicol stearate
    • [(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] octadecanoate
    • 2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate
    • CHLORAMPHENICOL STEARATE
    • (R-(R*,R*))-2-((Dichloroacetyl)amino)-3-hydroxy-3-(4-nitrophenyl)propyl stearate
    • SCHEMBL10791882
    • Stearic acid, ester with chloramphenicol
    • Chloramphenicol monostearate
    • DTXSID20167407
    • DL2A9M9D6X
    • BRN 2797487
    • (2R,3R)-2-(2,2-dichloroacetamido)-3-hydroxy-3-(4-nitrophenyl)propyl stearate
    • Madomicetina
    • NS00025309
    • CHEBI:177426
    • (2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate
    • Octadecanoic acid, 2-((dichloroacetyl)amino)-3-hydroxy-3-(4-nitrophenyl)propyl ester, (R-(R*,R*))-
    • CHLORAMPHENICOL STEARATE [WHO-DD]
    • AKOS040746696
    • (-)-CHLORAMPHENICOL STEARATE
    • 4-13-00-02754 (Beilstein Handbook Reference)
    • Q27276455
    • CHLORAMPHENICOL STEARIC ACID ESTER
    • Stearic acid, alpha-ester with D-threo-(-)-2,2-dichloro-N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)acetamide
    • 16255-48-4
    • Quemicetina (TN)
    • 2,2-Dichloro-N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)acetamide alpha-stearate
    • AKOS005267198
    • EINECS 240-363-4
    • UNII-DL2A9M9D6X
    • OCTADECANOIC ACID, (2R,3R)-2-((2,2-DICHLOROACETYL)AMINO)-3-HYDROXY-3-(4-NITROPHENYL)PROPYL ESTER
    • D07674
    • Chloroamphenicol stearic acid ester
    • Octadecanoic acid, (2R,3R)-2-((dichloroacetyl)amino)-3-hydrdoxy-3-(4-nitrophenyl)propyl ester
    • IDWDXHQLOMJDRU-XNMGPUDCSA-N
    • 2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate
    • MDL: MFCD00083598
    • Inchi: 1S/C29H46Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(34)39-22-25(32-29(36)28(30)31)27(35)23-18-20-24(21-19-23)33(37)38/h18-21,25,27-28,35H,2-17,22H2,1H3,(H,32,36)/t25-,27-/m1/s1
    • InChI Key: IDWDXHQLOMJDRU-XNMGPUDCSA-N
    • SMILES: ClC(C(N[C@H](COC(CCCCCCCCCCCCCCCCC)=O)[C@@H](C1C=CC(=CC=1)[N+](=O)[O-])O)=O)Cl

Computed Properties

  • Exact Mass: 588.27300
  • Monoisotopic Mass: 588.2732926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 25
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 121Ų

Experimental Properties

  • PSA: 121.45000
  • LogP: 8.63550

2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate Security Information

  • Hazard Category Code: 40
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate Pricemore >>

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2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate Related Literature

Additional information on 2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate

Comprehensive Introduction to 2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl Stearate (CAS No. 16255-48-4)

2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl stearate is a specialized organic compound with a unique molecular structure that combines a stearate ester with a dichloroacetyl and nitrophenyl moiety. This compound, identified by its CAS number 16255-48-4, has garnered attention in various research fields due to its potential applications in material science and specialty chemistry. The presence of both hydrophobic (stearate) and hydrophilic (nitrophenyl) groups makes it an interesting candidate for studies on amphiphilic behavior and surface-active properties.

In recent years, the demand for functionalized esters like 2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl stearate has increased, particularly in the development of advanced coatings and polymer additives. Researchers are exploring its role in enhancing the durability and performance of synthetic materials. The compound's nitrophenyl group is particularly noteworthy, as it can participate in photoactive reactions, making it relevant for applications in light-sensitive materials or as a precursor in photochemical synthesis.

One of the trending topics in chemical research is the search for eco-friendly additives and sustainable chemical processes. While 16255-48-4 is not inherently green, its structural features offer opportunities for modification to reduce environmental impact. For instance, the stearate component, derived from stearic acid (a natural fatty acid), provides a degree of biodegradability. This aligns with the growing interest in bio-based chemicals and green chemistry, which are frequently searched terms in academic and industrial databases.

The synthesis of 2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl stearate typically involves multi-step organic reactions, including esterification and amidation. Its dichloroacetyl group is a key functional moiety that can influence reactivity and stability. Analytical techniques such as NMR, IR spectroscopy, and HPLC are commonly employed to characterize this compound, ensuring purity and consistency for research purposes. These methods are critical for quality control, especially when the compound is used in high-value applications like specialty polymers or pharmaceutical intermediates.

From a commercial perspective, CAS 16255-48-4 is often listed in chemical catalogs as a research chemical or fine chemical. Its niche applications mean that it is typically produced in small batches, catering to specialized markets. Suppliers and researchers frequently search for custom synthesis services or bulk availability of such compounds, reflecting the compound's limited but significant demand. Additionally, its structural complexity makes it a subject of interest in computational chemistry, where molecular modeling can predict its behavior in various environments.

In conclusion, 2-(Dichloroacetyl)amino-3-hydroxy-3-(4-nitrophenyl)propyl stearate represents a fascinating intersection of organic chemistry and applied science. Its unique properties and potential applications make it a compound worth watching in the evolving landscape of specialty chemicals. As research continues to uncover new uses for this molecule, its relevance in both academic and industrial settings is likely to grow, particularly in areas aligned with sustainability and advanced material design.

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